Cas no 886967-73-3 (5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl-)

5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- structure
886967-73-3 structure
Product name:5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl-
CAS No:886967-73-3
MF:C13H15NO3
MW:233.263
CID:4294928
PubChem ID:11701415

5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl-
    • 3-(4-Ethyl-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid
    • 3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
    • MFCD19707013
    • 3-(4-Ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
    • 3-(4-ethylphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic Acid
    • 3-(4-Ethylphenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid
    • 886967-73-3
    • Inchi: InChI=1S/C13H15NO3/c1-3-9-4-6-10(7-5-9)11-8-13(2,12(15)16)17-14-11/h4-7H,3,8H2,1-2H3,(H,15,16)
    • InChI Key: PLPUQGBFYDWOHI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 233.10519334Da
  • Monoisotopic Mass: 233.10519334Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.9Ų

5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1197230-1g
3-(4-Ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
886967-73-3 98%
1g
¥6015.00 2024-04-26
A2B Chem LLC
AJ27942-25g
3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
886967-73-3 95+%
25g
$3845.00 2024-04-19
A2B Chem LLC
AJ27942-2g
3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
886967-73-3 95+%
2g
$1460.00 2024-04-19
A2B Chem LLC
AJ27942-100g
3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
886967-73-3 95+%
100g
$7783.00 2024-04-19
Chemenu
CM541950-1g
3-(4-Ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
886967-73-3 95%+
1g
$*** 2023-05-29
A2B Chem LLC
AJ27942-50g
3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
886967-73-3 95+%
50g
$5465.00 2024-04-19
A2B Chem LLC
AJ27942-1g
3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
886967-73-3 95+%
1g
$1078.00 2024-04-19
A2B Chem LLC
AJ27942-5g
3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
886967-73-3 95+%
5g
$2068.00 2024-04-19
A2B Chem LLC
AJ27942-10g
3-(4-ethylphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
886967-73-3 95+%
10g
$2608.00 2024-04-19

5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- Related Literature

Additional information on 5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl-

5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- (CAS No. 886967-73-3): A Comprehensive Overview

5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl-, identified by its CAS number 886967-73-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a unique structural framework that has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of both isoxazole and phenyl rings, along with specific substituents, imparts distinct chemical and pharmacological properties that make it a valuable candidate for further investigation.

The molecular structure of 5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- consists of a five-membered isoxazole ring fused with a carboxylic acid moiety at the 5-position. The 3-position of the isoxazole ring is substituted with a 4-ethylphenyl group, which introduces a hydrophobic aromatic region into the molecule. Additionally, the 4,5-dihydro aspect suggests the presence of a saturated ring adjacent to the isoxazole core, further influencing its electronic and steric properties. The methyl group at the 5-position adds another layer of complexity, potentially affecting both the reactivity and solubility of the compound.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in biologically active molecules. The isoxazole scaffold, in particular, has been identified as a key structural motif in several pharmacologically relevant compounds. For instance, derivatives of isoxazole have shown promise in the treatment of various diseases, including infectious diseases and inflammatory conditions. The< strong> 4-ethylphenyl substituent in 5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- may contribute to enhanced binding affinity to biological targets by introducing hydrophobic interactions and π-stacking capabilities.

The synthesis of 5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. One common approach involves the condensation of appropriate precursors under controlled conditions to form the isoxazole core. Subsequent functionalization steps can then be employed to introduce the< strong> 4-ethylphenyl group and other substituents. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.

The pharmacological potential of 5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- has been explored through various computational and experimental studies. Computational modeling has been particularly useful in predicting the binding modes of this compound to potential biological targets such as enzymes and receptors. These studies suggest that the< strong> 4-ethylphenyl group may interact with hydrophobic pockets in target proteins, while the carboxylic acid moiety could engage in hydrogen bonding interactions.

In vitro assays have further validated these predictions by demonstrating inhibitory effects against certain enzymes relevant to disease pathways. For example, preliminary data indicate that derivatives of this compound may exhibit inhibitory activity against enzymes involved in inflammation or cancer progression. While these findings are promising, further research is needed to fully elucidate the mechanism of action and optimize potency.

The development of novel drug candidates often requires careful consideration of physicochemical properties such as solubility, bioavailability, and metabolic stability. The< strong> 4-ethylphenyl substituent in 5-Isoxazolecarboxylic acid, 3-(4-ethylphenyl)-4,5-dihydro-5-methyl- may influence these properties by affecting molecular polarity and lipophilicity. Optimization strategies can be employed to enhance favorable characteristics while minimizing potential liabilities.

The role of heterocyclic compounds in medicinal chemistry continues to expand as new synthetic techniques and computational tools become available. The< strong> 5-Isoxazolecarboxylic acid, with its versatile structural framework, represents an exciting area for future research. By leveraging advances in synthetic methodology and pharmacological screening, scientists can uncover novel therapeutic agents with improved efficacy and safety profiles.

In conclusion,5-Isoxazolecarboxylic acid,3-(4-ethylphenyl)-4,5-dihydro-5-methyl-(CAS No.886967-73-3)is a compound with significant potential in pharmaceutical research。 Its unique structure, featuring an isoxazole ring fused with a carboxylic acid moiety, combined with specific substituents such as 4 ethyl phenyl , makes it a valuable candidate for further investigation。 With continued research efforts, this compound may contribute to the development of novel therapeutic agents that address unmet medical needs。

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